METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE
Description
METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE is a benzoate ester derivative featuring a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene (a cyclic triketone diazine) substituent linked via a methylene-amino group to the benzoate core. This structure combines aromatic, ester, and heterocyclic moieties, which may confer unique physicochemical and biological properties.
Key structural features include:
- Benzoate ester: Provides lipophilicity and stability.
- Methylene-amino linker: Facilitates conjugation between aromatic and heterocyclic components.
Synthetic routes for similar compounds often involve condensation reactions, such as coupling acyl chlorides or aldehydes with amines under acidic or oxidative conditions (e.g., Na₂S₂O₅ in DMF, as seen in ). Structural characterization typically employs NMR (¹H, ¹³C), IR, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
methyl 2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-17-12(19)10(13(20)18(2)15(17)22)8-16-11-7-5-4-6-9(11)14(21)23-3/h4-8,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDRZOSMLNBRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE typically involves the reaction of 1,3-dimethylbarbituric acid with 2-(acetyloxy)-benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoate esters.
Scientific Research Applications
METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Trioxo-Diazinane vs. Triazine Moieties
- The target compound’s trioxo-diazinane ring contains three ketone groups, contrasting with the nitrogen-rich triazine ring in metsulfuron-methyl.
- Applications : Triazine derivatives (e.g., metsulfuron-methyl) are primarily herbicides targeting acetolactate synthase (ALS), whereas trioxo-diazinane systems may exhibit divergent bioactivity, such as enzyme inhibition or antiviral effects, akin to uracil derivatives .
Amino Linker vs. Sulfonylurea Bridge
- The methylene-amino linker in the target compound lacks the sulfonylurea group (-SO₂NHCONH-) found in metsulfuron-methyl. This reduces electrophilicity and may alter metabolic stability or toxicity profiles .
Comparison with Benzamide Directing Groups
- Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s trioxo-diazinane group may act as a tridentate ligand (via ketone O and NH groups), enabling unique metal coordination modes for catalytic applications .
Research Findings and Implications
Spectroscopic Characterization
- NMR : The trioxo-diazinane’s NH proton is expected at ~8–10 ppm (¹H NMR), similar to benzamide NH signals . The methyl ester group typically resonates at ~3.8–4.0 ppm (¹H) and ~165–170 ppm (¹³C).
- X-ray Crystallography : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) would dominate the crystal packing, as seen in Etter’s graph-set analysis . SHELXL refinement is critical for resolving complex torsional angles in the trioxo-diazinane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
